1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole
Description
Strategic Importance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis Research
Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern organic and medicinal chemistry. smolecule.com Their scaffolds are present in a wide array of biologically active molecules, demonstrating their versatility and importance. smolecule.com The pyrazole nucleus is a key feature in numerous pharmaceutical agents, highlighting its significance in drug discovery and development. Furthermore, substituted pyrazoles serve as crucial intermediates in the synthesis of various heterocyclic systems and as ligands for transition metal-catalyzed reactions. arkat-usa.org
The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Directed Pyrazole Functionalization and Nitrogen Heterocycle Chemistry
The tert-Butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in many reaction conditions and its facile removal under acidic conditions. In pyrazole chemistry, the Boc group plays a crucial role in directing functionalization. By protecting one of the nitrogen atoms in the pyrazole ring, it allows for selective reactions at other positions of the heterocycle.
The synthesis of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is typically achieved by reacting 3-iodo-1H-pyrazole with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. arkat-usa.org This process efficiently installs the Boc group on one of the pyrazole nitrogens. It is important to note, however, that the Boc group's stability can be a limiting factor in certain reactions, such as those involving strong organolithium reagents or specific gas chromatography-mass spectrometry (GC-MS) analysis conditions. arkat-usa.org
The Versatility of Iodine in Pyrazole Scaffolds as a Handle for Further Derivatization
The presence of an iodine atom on the pyrazole ring, as seen in this compound, provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Halogenated pyrazoles, particularly iodo-pyrazoles, are key substrates in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Sonogashira, Suzuki, and Heck couplings, are powerful tools for constructing complex molecular frameworks. arkat-usa.orgnih.govorganic-chemistry.org
The iodine at the 3-position of the pyrazole ring is particularly valuable as it allows for the introduction of diverse substituents at a site that is often crucial for biological activity or for building more elaborate molecular structures.
Overview of Research Trajectories for this compound in Advanced Chemical Synthesis
Research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. A significant area of investigation is its use in palladium-catalyzed cross-coupling reactions to create more complex pyrazole derivatives. For instance, it has been successfully employed in Sonogashira cross-coupling reactions with terminal alkynes to produce 3-alkynyl-1H-pyrazoles. arkat-usa.org
While the Boc protecting group offers advantages in many synthetic steps, its lability under certain conditions has led researchers to explore other protecting groups, such as the ethoxyethyl (EtOEt) group, for reactions that are incompatible with the Boc moiety. arkat-usa.org Nevertheless, the commercial availability and straightforward synthesis of this compound continue to make it an attractive starting material for the synthesis of a variety of functionalized pyrazole derivatives with potential applications in medicinal chemistry and materials science. smolecule.com
Compound Data
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 1233513-13-7 | smolecule.com |
| Molecular Formula | C₈H₁₁IN₂O₂ | smolecule.com |
| Molecular Weight | 294.09 g/mol | smolecule.com |
| Melting Point | 82-84 °C | arkat-usa.org |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.57 (s, 9H, 3×CH₃), 6.76 (d, J = 2.8 Hz, 1H, Ar-H), 8.16 (d, J = 2.8 Hz, 1H, Ar-H) | arkat-usa.org |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 27.9, 86.1, 104.6, 118.2, 133.6, 146.4 | arkat-usa.org |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFMLIZYBJXJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674178 | |
| Record name | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233513-13-7 | |
| Record name | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Advanced Reaction Pathways of 1 Tert Butoxycarbonyl 3 Iodo 1h Pyrazole
Palladium-Catalyzed Cross-Coupling Reactions at the Iodinated Position
The carbon-iodine bond at the C3-position of 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of substituted pyrazole (B372694) derivatives. The N-Boc protecting group is crucial in these reactions as unprotected N-H pyrazoles can act as ligands for the transition metal, potentially inhibiting the catalyst and preventing the desired reaction. arkat-usa.orgnih.gov
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, typically boronic acids. rsc.org For N-protected iodopyrazoles, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the 3-position. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. rsc.orgyoutube.com
Research has shown that the choice of catalyst and ligands is critical for achieving high yields, especially with nitrogen-rich heterocycles which can be challenging substrates. nih.gov For instance, catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands such as XPhos and SPhos have proven effective for the coupling of halo-indazoles and halo-pyrazoles. nih.gov The use of palladium precatalysts, like XPhos Pd G2, has been shown to be efficient for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, highlighting the utility of modern catalyst systems for functionalizing the pyrazole core. rsc.org Generally, the reaction tolerates a wide range of functional groups on the boronic acid partner, making it a highly versatile tool for late-stage functionalization in drug discovery and materials science. rsc.orgnih.gov
| Iodo-pyrazole Substrate | Boronic Acid Partner | Palladium Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good | nih.gov |
| 3-Bromo-1H-pyrazole derivative | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 86% | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | DME/H₂O | 94% | rsc.org |
| 3-Chloro-1,2,4-benzotriazine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 65% | nih.gov |
The Sonogashira coupling reaction is a cornerstone method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper complexes in the presence of an amine base, is exceptionally useful for introducing alkynyl groups onto the pyrazole scaffold. wikipedia.orgorganic-chemistry.org The resulting 3-alkynylpyrazoles are valuable intermediates for further transformations or as core components in pharmaceuticals and organic materials. arkat-usa.orglibretexts.org
Successful Sonogashira coupling of this compound requires careful optimization of reaction conditions. arkat-usa.org Studies on related N-protected 3-iodo-1H-pyrazole derivatives have shown that standard conditions, often employing a Pd(PPh₃)₂Cl₂/CuI catalyst system in the presence of a base like triethylamine, can afford the desired coupled products in high yields. arkat-usa.orgresearchgate.net The reaction is compatible with a variety of terminal alkynes, including those bearing aryl and alkyl substituents. arkat-usa.org While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have also been developed to avoid potential issues associated with copper, such as homocoupling of the alkyne. nih.govnih.gov
| Iodo-pyrazole Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 96% | arkat-usa.orgresearchgate.net |
| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 97% | arkat-usa.orgresearchgate.net |
| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 58% | arkat-usa.org |
| Fluorescein iodide | HPG-containing peptide | Pd-Aminopyrimidine complex | Aqueous Medium | 91% | nih.gov |
The Heck-Mizoroki reaction provides a method for the palladium-catalyzed olefination of aryl halides, enabling the formation of a new carbon-carbon bond between the halide and an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a key strategy for synthesizing substituted alkenes. In the context of pyrazole chemistry, the Heck reaction can be applied to this compound to introduce alkenyl substituents at the 3-position.
Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles have demonstrated that the reaction proceeds effectively with various alkenes. clockss.org The choice of ligand was found to be crucial, with triethyl phosphite (B83602) (P(OEt)₃) identified as particularly suitable. clockss.org The reaction generally shows high selectivity for the E-alkene product. However, reactions with certain alkenes, such as methyl vinyl ketone or acrylonitrile, may result in a mixture of E and Z isomers. clockss.org The protecting group on the pyrazole nitrogen also influences the reaction's efficiency, with the trityl group being noted as appropriate in specific cases. clockss.org
| Iodo-pyrazole Substrate | Alkene Partner | Catalyst/Ligand | Base | Yield (E-isomer) | Reference |
|---|---|---|---|---|---|
| 1-Trityl-4-iodo-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 95% | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 85% | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 55% (E/Z mixture) | clockss.org |
| 1-Trityl-4-iodo-1H-pyrazole | Vinyl acetate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | Low Yield | clockss.org |
Beyond Suzuki and Sonogashira reactions, Negishi and Stille couplings offer powerful alternatives for the functionalization of this compound. The Negishi reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, enabling the coupling of alkyl, aryl, and vinyl groups. organic-chemistry.orgresearchgate.net The Stille coupling employs organostannane reagents, which are stable and have a broad substrate scope, though the toxicity of tin compounds is a notable drawback. organic-chemistry.orglibretexts.orgmdpi.com
Both reactions proceed via a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgorganic-chemistry.org These methods have been successfully applied to the synthesis of substituted pyrazoles from pyrazole triflates, which have similar reactivity to iodides. researchgate.net For example, a mild, functional-group-tolerant Negishi coupling of pyrazole triflates with various alkylzinc halides has been developed, allowing for the late-stage introduction of diverse substituents. researchgate.net The choice of ligand, such as tricyclopentylphosphine (B1587364) (PCyp₃), has been shown to be effective in Negishi couplings of unactivated alkyl halides. organic-chemistry.org
The success of palladium-catalyzed cross-coupling reactions on the pyrazole ring is heavily dependent on the rational design and selection of catalysts and ligands. nih.govresearchgate.net The pyrazole moiety itself can coordinate to the palladium center, potentially deactivating the catalyst. nih.gov Therefore, ligands must be chosen to favor the desired catalytic cycle over catalyst inhibition.
Bulky and electron-rich phosphine ligands have emerged as particularly effective for challenging cross-coupling reactions involving heterocyclic substrates. nih.gov Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos, AdBrettPhos) promote the formation of highly active, low-coordinate monoligated Pd(0) species (L₁Pd(0)). nih.govchemrxiv.orgmit.edu These L₁Pd(0) complexes are often the true catalytic species, facilitating key steps like oxidative addition and reductive elimination. nih.govchemrxiv.org The development of palladium precatalysts, which generate the active L₁Pd(0) species in situ, has provided more stable, air- and moisture-tolerant systems that improve reaction efficiency and reproducibility for substrates like halo-pyrazoles. nih.govnih.gov
Copper-Mediated and Other Transition Metal-Catalyzed Transformations
While palladium is the dominant metal for cross-coupling reactions of this compound, copper-mediated transformations also represent an important class of reactions for functionalizing the pyrazole core. Copper can be used as a primary catalyst or as a co-catalyst in various reactions. nih.govnih.gov
For instance, copper salts have been shown to mediate decarboxylative coupling reactions, which allow for the functionalization of heterocycles like pyrazolones with carboxylic acids under relatively mild, base- and ligand-free conditions. nih.gov In the context of the Sonogashira reaction, copper(I) iodide is the classic co-catalyst, working in synergy with palladium to facilitate the coupling of the alkyne. nih.gov The copper acetylide intermediate is a key species in the catalytic cycle of the traditional Sonogashira reaction. libretexts.org Furthermore, research into other transition metals, such as nickel, is expanding the toolbox for cross-coupling reactions, sometimes offering different reactivity or selectivity profiles compared to palladium. escholarship.org These alternative methods provide valuable options for synthesizing complex pyrazole-containing molecules.
Ullmann-Type Coupling Reactions for C-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)
The Ullmann reaction and its modern variants are powerful tools for forging carbon-heteroatom bonds, particularly with aryl and heteroaryl halides. For this compound, the C3-iodo substituent serves as a reactive handle for such transformations. These copper-catalyzed reactions typically involve the coupling of the iodo-pyrazole with various nucleophiles, including amines, alcohols, and thiols, to yield 3-substituted pyrazole derivatives.
While specific literature examples detailing Ullmann couplings exclusively with this compound are not extensively documented, the reactivity can be inferred from studies on similar iodo-heterocycles. The general mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species. The choice of ligand, base, and solvent system is critical for reaction efficiency and selectivity. For instance, ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) have been shown to be effective in promoting C-N bond formation while minimizing side reactions in the coupling of bromoiodoarenes. researchgate.net
The following table outlines generalized conditions for Ullmann-type reactions based on established protocols for aryl iodides.
| Bond Type | Nucleophile | Typical Copper Source | Typical Ligand | Typical Base | Solvent |
|---|---|---|---|---|---|
| C-N | Amine / Amide | CuI, Cu(OAc)2 | Phenanthroline, L-proline | K2CO3, Cs2CO3 | DMF, Dioxane |
| C-O | Alcohol / Phenol | CuI | N,N-Dimethyl Glycine | Cs2CO3, tBuOK | Toluene, Dioxane |
| C-S | Thiol | CuI | 1,1,1-Tris(hydroxymethyl)ethane | K3PO4 | Toluene |
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrazole Systems
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.com In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org
For pyrazole systems, the ring itself is electron-deficient, which can facilitate SNAr reactions. In the case of this compound, the iodine at the C3 position is the potential leaving group. The Boc group at the N1 position, being electron-withdrawing, further decreases the electron density of the pyrazole ring, thereby activating it towards nucleophilic attack. However, SNAr reactions on unactivated or moderately activated iodo-pyrazoles are often challenging and may require harsh conditions or transition metal catalysis, which can sometimes blur the lines with cross-coupling pathways. researchgate.net In some contexts, the pyrazole moiety itself can even act as a leaving group in SNAr reactions on highly activated systems. researchgate.net
Mechanistic Investigations of SNAr Pathways in Iodopyrazoles
The mechanism of SNAr reactions typically proceeds via a two-step addition-elimination pathway.
Addition Step : The nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the pyrazole ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The electron-withdrawing Boc group helps to delocalize the negative charge onto its carbonyl oxygen, stabilizing this intermediate.
Elimination Step : The leaving group (iodide) is expelled, and the aromaticity of the pyrazole ring is restored. This step is usually fast.
Recent studies have also identified concerted (cSNAr) mechanisms where bond formation and bond breaking occur in a single step, bypassing the formation of a discrete Meisenheimer intermediate. researchgate.net Such pathways are often observed in systems where the traditional intermediate is destabilized. For iodopyrazoles, the specific pathway would depend on the nature of the nucleophile, the solvent, and any additional substituents on the pyrazole ring. Computational and experimental studies are essential to distinguish between these mechanistic possibilities.
Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange Reactions
Organolithium reagents are pivotal in the functionalization of aromatic systems. Two key reactions are Directed ortho-Metalation (DoM) and lithium-halogen exchange.
Directed ortho-Metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium base. wikipedia.orgorganic-chemistry.org A DMG is typically a Lewis basic functional group that can coordinate to the lithium ion, delivering the base to a proximate C-H bond. baranlab.org In this compound, the carbonyl oxygen of the Boc group could potentially direct lithiation to the C5 position.
However, the presence of the C-I bond introduces a much faster competing pathway: Lithium-Halogen Exchange . This reaction is an extremely rapid process, particularly for aryl iodides, where an organolithium reagent (commonly n-BuLi or t-BuLi) exchanges its lithium atom for the halogen. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu
For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would overwhelmingly favor lithium-iodine exchange at the C3 position over DoM at the C5 position. This generates a 1-Boc-3-lithiopyrazole intermediate, which can then be trapped with various electrophiles. However, a significant challenge noted in the literature is the instability of the N-Boc protecting group under these conditions, which can lead to decomposition or undesired side reactions. researchgate.net
Radical Reactions Involving the Pyrazole C-I Bond
The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making it a suitable precursor for radical reactions. While specific studies on radical reactions of this compound are not prominent, established principles of radical chemistry can be applied. libretexts.org
A common method for generating aryl radicals from aryl iodides is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical propagator like tributyltin hydride (Bu3SnH). The reaction proceeds via a radical chain mechanism:
Initiation : AIBN decomposes upon heating to generate initiator radicals.
Propagation : The initiator radical abstracts a hydrogen from Bu3SnH to form the tributyltin radical (Bu3Sn•). This tin radical then reacts with the C-I bond of the pyrazole to generate a pyrazol-3-yl radical and tributyltin iodide. This pyrazol-3-yl radical can then participate in various synthetic transformations, such as addition to alkenes or alkynes to form new C-C bonds. libretexts.org
This pathway provides a complementary approach to ionic reactions for the functionalization of the pyrazole core.
Deprotection Chemistry of the Boc Group and its Influence on Subsequent Reactivity
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and N-heterocycles due to its stability under many conditions and its facile removal under acidic conditions. semanticscholar.orgnih.gov The removal of the Boc group from this compound is a critical step, as it unmasks the N-H of the pyrazole ring, which can alter the reactivity of the molecule or be necessary for the final target structure.
Standard deprotection is readily achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. smolecule.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the solvent or an added scavenger, leading to the formation of isobutylene (B52900) and carbon dioxide.
Selective Boc Removal in the Presence of Other Functionalities
In complex molecules, selective deprotection of one Boc group while leaving others intact is a significant synthetic challenge. Research has identified conditions for the selective removal of the N-Boc group from pyrazoles and imidazoles. A notable method involves the use of sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) at room temperature. arkat-usa.orgresearchgate.net This method is remarkably selective, leaving N-Boc protected primary amines, pyrroles, and indoles unaffected. arkat-usa.org The proposed mechanism suggests a nucleophilic attack by the hydride on the carbonyl carbon, leading to the collapse of the intermediate and release of the deprotected pyrazole. researchgate.net
The table below summarizes various conditions for Boc deprotection of N-Boc pyrazoles.
| Reagent(s) | Solvent | Conditions | Selectivity / Notes | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, non-selective acidic cleavage. Removes most acid-labile groups. | semanticscholar.org |
| HCl (4M) | Dioxane | Room Temperature | Strong acidic cleavage. | smolecule.com |
| NaBH4 | Ethanol | Room Temperature | Highly selective for N-Boc on pyrazoles/imidazoles over N-Boc on primary amines, pyrroles, and indoles. | arkat-usa.org |
| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. | nih.gov |
| Cs2CO3 / Imidazole | Acetonitrile | 70 °C | Mild basic conditions for selective cleavage of N-Boc groups conjugated to an aromatic system. | semanticscholar.org |
Post-Deprotection Reactivity of the Pyrazole Nitrogen for Further Derivatization
Following the successful removal of the tert-butoxycarbonyl (Boc) protecting group from this compound, the liberated pyrazole nitrogen (N-H) becomes a reactive site for a variety of derivatization reactions. This facile deprotection step unlocks the potential for further molecular elaboration, enabling the synthesis of a diverse array of N-substituted 3-iodopyrazole derivatives. The subsequent reactivity of the pyrazole nitrogen is primarily centered around N-alkylation and N-arylation reactions, which are fundamental transformations for building molecular complexity and accessing novel chemical entities with potential applications in medicinal chemistry and materials science.
The deprotection of tert-butyl 3-iodo-1H-pyrazole-1-carboxylate is typically achieved under standard conditions, yielding 3-iodo-1H-pyrazole. figshare.com This key intermediate, with its free N-H group, is then subjected to various substitution reactions.
N-Alkylation of 3-Iodo-1H-pyrazole
The introduction of alkyl groups at the pyrazole nitrogen is a common strategy for synthesizing libraries of compounds for biological screening. This is often accomplished through reaction with alkyl halides in the presence of a base. While specific examples for the N-alkylation of 3-iodo-1H-pyrazole are not extensively detailed in the literature, general methods for pyrazole alkylation are well-established and can be applied to this substrate. semanticscholar.orggoogle.com The regioselectivity of these reactions—that is, whether the alkyl group attaches to the N1 or N2 position of the pyrazole ring—can be influenced by the reaction conditions and the steric and electronic nature of the substituents on the pyrazole ring. researchgate.net
A general approach involves the use of an alkyl halide as the electrophile and a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack. Another modern approach involves the use of trichloroacetimidates as alkylating agents under acidic conditions. semanticscholar.orgrsc.org
Table 1: Representative General Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Product Type |
| Alkyl Halide | Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | Room Temp. to Reflux | 1-Alkyl-3-iodopyrazole |
| Trichloroacetimidate | Brønsted Acid (e.g., CSA) | DCE | Room Temperature | 1-Alkyl-3-iodopyrazole |
Note: The conditions presented are general and may require optimization for the specific substrate, 3-iodo-1H-pyrazole.
N-Arylation of 3-Iodo-1H-pyrazole
The synthesis of N-arylpyrazoles is of significant interest due to the prevalence of this structural motif in pharmacologically active compounds. Several methods have been developed for the N-arylation of pyrazoles, including transition-metal-free and palladium- or copper-catalyzed cross-coupling reactions.
A transition-metal-free approach for the N-arylation of pyrazoles utilizes diaryliodonium salts in the presence of a mild base. researchgate.net This method offers the advantage of avoiding transition metal catalysts, which can sometimes be difficult to remove from the final products.
More commonly, copper- and palladium-catalyzed reactions are employed. The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form C-N bonds between pyrazoles and aryl halides. Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope. nih.gov Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine (in this case, the pyrazole) and an aryl halide or triflate. organic-chemistry.orgrsc.org This reaction is known for its high efficiency and broad functional group tolerance. Furthermore, copper-catalyzed N-arylation of pyrazoles with arylboronic acids provides an alternative route to N-arylpyrazoles. mdpi.com
Table 2: General Methodologies for N-Arylation of Pyrazoles
| Arylating Agent | Catalyst System | Base | Solvent | Temperature | Product Type |
| Diaryliodonium Salt | None | Aq. NH₃ | Not specified | Mild Conditions | 1-Aryl-3-iodopyrazole |
| Aryl Halide | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Varies | 1-Aryl-3-iodopyrazole |
| Arylboronic Acid | Cu(OAc)₂ | Not specified | Not specified | Not specified | 1-Aryl-3-iodopyrazole |
| Aryl Halide | CuI / Diamine Ligand | K₂CO₃, Cs₂CO₃ | DMF, Toluene | Elevated | 1-Aryl-3-iodopyrazole |
Note: The conditions presented are general and may require optimization for the specific substrate, 3-iodo-1H-pyrazole.
The choice of method for the derivatization of the pyrazole nitrogen in 3-iodo-1H-pyrazole will depend on the desired substituent and the compatibility of the functional groups present in the reactants. The further exploration and optimization of these reactions on the 3-iodopyrazole scaffold are crucial for expanding its synthetic utility.
Application As a Building Block in Complex Molecule Synthesis and Method Development
Synthesis of Highly Functionalized Pyrazole (B372694) Scaffolds for Research
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and marketed drugs. nih.govnih.govfrontiersin.org 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole serves as a crucial starting material for creating libraries of highly functionalized pyrazole derivatives. Researchers utilize this compound in palladium-catalyzed reactions, such as the Sonogashira cross-coupling, to introduce alkyne functionalities. researchgate.netarkat-usa.org This approach allows for precise control over the substitution pattern, a significant advantage over classical condensation methods which often yield mixtures of regioisomers. nih.govresearchgate.netarkat-usa.org
The Boc protecting group is instrumental in these syntheses, as it prevents the pyrazole's N-H group from interfering with the coupling reactions. researchgate.netumich.edu However, it is worth noting that the Boc group can be labile under certain conditions, such as in the presence of some lithium organic compounds or during GC-MS analysis, which has led some researchers to opt for alternative protecting groups like ethoxyethyl (EtOEt) for specific applications. researchgate.netumich.edu
Table 1: Research Findings on the Application of this compound
| Starting Material | Reaction Type | Product Type | Application |
|---|---|---|---|
| This compound | Sonogashira Cross-Coupling | 3-Alkynyl-1H-pyrazoles | Precursors for pyrazole-containing ligands and advanced materials. researchgate.netarkat-usa.org |
Design and Synthesis of Pyrazole-Containing Ligands for Catalysis
Substituted pyrazoles are widely employed as ligands in transition metal-catalyzed reactions. researchgate.netarkat-usa.org The nitrogen atoms of the pyrazole ring are effective at coordinating with metal centers, and this interaction is central to the catalytic activity of the resulting complexes. nih.gov this compound is a valuable precursor for crafting bespoke pyrazole-containing ligands.
The synthesis often involves a cross-coupling reaction to attach another coordinating group to the 3-position, followed by the deprotection of the Boc group. The revealed N-H proton can play a crucial role in catalysis, participating in proton-responsive reactivity and influencing the electronic properties of the metal center through hydrogen bonding. nih.gov This strategy has been applied to develop pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which are used in a variety of catalytic transformations. nih.gov
Construction of Fused and Bridged Pyrazole Ring Systems
The functionalized pyrazoles synthesized from this compound are themselves valuable intermediates for constructing more elaborate heterocyclic systems. arkat-usa.org These building blocks can undergo subsequent intramolecular cyclization reactions to form fused and bridged ring systems. For example, derivatives of this compound are used to synthesize precursors for 1H-pyrazolo[3,4-c]pyridines and other complex scaffolds like bis(pyrazolo[4,3-d] researchgate.netsigmaaldrich.comdiazepinones). researchgate.netarkat-usa.org The ability to build such polycyclic structures is of high interest in drug discovery, where molecular complexity and three-dimensional shape are critical for biological activity.
Preparation of Precursors for Advanced Materials Research
The field of materials science, particularly organic electronics, benefits from the molecular diversity enabled by this compound. The Sonogashira coupling reaction, for instance, allows for the synthesis of pyrazoles with extended π-conjugated systems. These types of molecules often exhibit interesting photophysical properties, making them suitable candidates for use in the design of new Organic Light Emitting Diode (OLED) materials. researchgate.netarkat-usa.org The tailored synthesis of these pyrazole derivatives allows for the fine-tuning of their electronic and optical properties for specific material applications.
Contribution to New Methodologies in Heterocyclic Organic Synthesis
The use of this compound has contributed to the advancement of modern synthetic methodologies for heterocyclic compounds. Its application highlights a powerful strategy for regioselective functionalization that overcomes significant limitations of traditional pyrazole synthesis. researchgate.netarkat-usa.org
The primary contribution is the reliable and specific introduction of substituents at the C-3 position. Classical pyrazole synthesis, often relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, frequently leads to poor regioselectivity, resulting in challenging product purification. nih.govarkat-usa.org The use of a pre-formed, selectively halogenated pyrazole ring, such as in this compound, circumvents this issue. This "functionalization-after-formation" approach, centered on palladium-catalyzed cross-coupling reactions, provides a robust and versatile route to a vast range of 3-substituted pyrazoles that would be otherwise difficult to access. researchgate.netarkat-usa.org This methodology has become a cornerstone in the synthesis of complex molecules containing the pyrazole motif.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-pyrazolo[3,4-c]pyridine |
| 2,6-bis(1H-pyrazol-3-yl)pyridine |
| 3-iodo-1H-pyrazole |
| Apixaban |
| Bixafen |
| bis(pyrazolo[4,3-d] researchgate.netsigmaaldrich.comdiazepinones |
| tert-butyl 3-iodo-1H-pyrazole-1-carboxylate |
| Ethoxyethyl (EtOEt) |
Mechanistic and Theoretical Investigations on 1 Tert Butoxycarbonyl 3 Iodo 1h Pyrazole Reactivity
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, with Density Functional Theory (DFT) as a prominent method, serves as a powerful tool to model the behavior of molecules and reactions, often providing information that is difficult to obtain experimentally. nih.goveurjchem.com For pyrazole (B372694) derivatives, DFT has been successfully used to investigate optimized molecular structures, vibrational frequencies, electronic properties, and reaction mechanisms. nih.govsemanticscholar.orgnih.gov Such calculations are fundamental to understanding the intrinsic properties of 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole and its role in chemical reactions.
The Carbon-Iodine (C-I) bond is the primary reactive site in many transformations involving this compound, particularly in cross-coupling reactions. DFT studies on related halogenated pyrazoles provide critical insights into the nature of this bond.
Analysis of the C-X (where X is a halogen) bond in 4-halogenated-1H-pyrazoles has revealed interesting trends. semanticscholar.org While the C-F bond is longer than the sum of the covalent radii, the C-Cl, C-Br, and C-I bond lengths are progressively shorter than their respective sums. semanticscholar.org This suggests a degree of partial double bond character for the C-I bond, which is attributed to the overlap of filled p-orbitals from the iodine atom with vacant π*-orbitals of the pyrazole ring. semanticscholar.org X-ray diffraction analysis on various 5-iodo-1-arylpyrazoles has determined C-I bond lengths to be in the range of 2.056 Å to 2.065 Å. mdpi.com Rotational spectroscopy and ab initio calculations on 4-iodopyrazole (B32481) further contribute to the precise characterization of its geometric and electronic structure. aip.org The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen is expected to influence the electronic properties of the ring and, consequently, the C-I bond, although specific DFT data for this exact molecule is not detailed in the provided sources.
Table 1: Comparison of C-X Bond Lengths in 4-Halogenated-1H-pyrazoles Data adapted from studies on 4-halogenated-1H-pyrazoles and may not represent the exact values for the N-Boc protected variant.
| Halogen (X) | Experimental C-X Bond Length (Å) | Sum of Covalent Radii (Å) | Difference (Å) |
|---|---|---|---|
| F | 1.358 | 1.33 | +0.028 |
| Cl | 1.710 | 1.75 | -0.040 |
| Br | 1.868 | 1.91 | -0.042 |
| I | 2.059 | 2.10 | -0.041 |
Source: Adapted from K.L. Riley et al., Crystals (2023). semanticscholar.org
The Sonogashira cross-coupling reaction is a key application for this compound, and the oxidative addition of the C-I bond to a palladium(0) catalyst is a fundamental step in its catalytic cycle. researchgate.netresearchgate.netarkat-usa.orgresearchgate.net DFT calculations are instrumental in modeling the transition states of such organometallic transformations. youtube.com
Studies on N1-substituted pyrazoles have shown that the torsional angle between the pyrazole ring and the N1-substituent is a key structural feature. nih.gov The interaction between the Boc group and the pyrazole ring is primarily steric, although weak non-covalent interactions, such as hydrogen bonds between the carbonyl oxygen and a C-H on the pyrazole ring, can also play a role in stabilizing certain conformations. nih.gov While specific conformational analysis data for this compound is not available, studies on related N-substituted heterocycles indicate that the steric effect of substituents is a determining factor in the molecule's planarity and rotational energy barriers. researchgate.net
Reaction Kinetics and Thermodynamic Studies
Kinetic and thermodynamic investigations provide quantitative data on reaction rates, activation energies, and the stability of reactants and intermediates. Such studies are essential for understanding how reaction conditions affect the outcome of catalytic cycles involving this compound.
In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, identifying the rate-determining step is key to optimizing the process. For many cross-coupling reactions, oxidative addition is considered a critical step that can be rate-limiting. nih.govrsc.orgyoutube.com
Detailed kinetic studies on Sonogashira reactions of various aryl halides (ArX) have determined activation parameters. nih.gov For aryl iodides, the activation enthalpies (ΔH‡) are generally lower than for aryl bromides and chlorides, indicating a faster reaction. nih.gov DFT calculations have established a correlation between the activation enthalpy and the HOMO energies of the aryl halides, confirming their involvement in the rate-limiting step. nih.gov However, for aryl iodides, the rate-determining step can be complex and may shift from oxidative addition to other steps like transmetalation or reductive elimination depending on the specific substrate, ligands, and reaction conditions. researchgate.net For instance, in the copper-free Sonogashira reaction of iodobenzene, DFT calculations suggest that the alkynylation step (reaction of the ArPdI intermediate with the alkyne) possesses the highest activation energy, making it the rate-determining step in that specific model system. researchgate.net
Table 2: Activation Parameters for the Sonogashira Reaction of Representative Aryl Halides This data provides context for the reactivity of the C-I bond in cross-coupling reactions.
| Aryl Halide Type | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
|---|---|---|
| Aryl Iodides (ArI) | 48–62 | -71 to -39 |
| Aryl Bromides (ArBr) | 54–82 | -55 to +11 |
| Aryl Chlorides (ArCl) | 95–144 | -6 to +100 |
Source: Adapted from S. Plenert et al., Chem. Eur. J. (2015). nih.gov
Spectroscopic Elucidation of Reaction Intermediates
The direct observation and characterization of transient reaction intermediates are paramount for confirming a proposed reaction mechanism. rsc.orgnih.gov While final products are routinely characterized by NMR, MS, and IR spectroscopy, identifying short-lived species within a catalytic cycle requires specialized techniques. researchgate.net
For palladium-catalyzed reactions, intermediates such as Pd(0)-alkyne complexes and Pd(II) oxidative addition complexes are expected. uwindsor.ca The characterization of such species can sometimes be achieved by designing systems where the intermediates are unusually stable and can be isolated. nih.govchemrxiv.org For example, stable palladium oxidative addition complexes (OACs) have been prepared from drug-like aryl halides and characterized, providing a stoichiometric alternative to catalytic reactions. nih.gov In other cases, in-situ spectroscopic methods are employed. Techniques like cryo stopped-flow UV-Vis spectroscopy and in-situ NMR can monitor the reaction mixture as it evolves, allowing for the detection of signals corresponding to intermediates. chemrxiv.org While specific spectroscopic studies identifying intermediates from this compound were not found, the principles demonstrated in the study of other catalytic systems are directly applicable. rsc.orgnih.gov
In-situ Spectroscopy for Tracking Reaction Progress and Transient Species
The elucidation of reaction mechanisms often relies on the ability to monitor the reaction in real-time and to detect and characterize fleeting intermediates. In-situ spectroscopic techniques are powerful tools for achieving this, providing a window into the dynamic changes occurring in a reacting system without the need for sample isolation.
Detailed research findings have demonstrated the utility of various in-situ spectroscopic methods in studying reactions involving pyrazole derivatives and related catalytic cycles. While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles and applications of these techniques are broadly applicable.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy can be employed to monitor the consumption of starting materials and the formation of products by tracking the characteristic vibrational frequencies of functional groups. For instance, the disappearance of the C-I stretching vibration of the starting material and the appearance of new bands corresponding to the newly formed bonds can provide kinetic data. Furthermore, changes in the carbonyl stretching frequency of the tert-butoxycarbonyl (Boc) protecting group can offer insights into its electronic environment throughout the reaction.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool for tracking reaction progress. By acquiring NMR spectra at various time points during a reaction, it is possible to quantify the concentrations of reactants, products, and any observable intermediates. Diffusion-ordered spectroscopy (DOSY) NMR, for example, can be used to study the aggregation state of species in solution and to probe interactions between the substrate and catalyst nih.gov.
In-situ UV-Visible (UV-Vis) Spectroscopy can be particularly useful when colored intermediates or complexes are formed during a reaction. Changes in the absorbance spectrum can be correlated with the concentration of these species, providing kinetic information about their formation and consumption.
In-situ Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a sensitive technique for studying reactions occurring at or near the surface of a metal catalyst, such as in palladium-catalyzed cross-coupling reactions researchgate.net. This method could potentially be used to probe the adsorption of this compound onto a palladium surface and to identify transient organometallic intermediates.
The identification of transient species is a key challenge in mechanistic studies. The combination of these in-situ techniques with computational modeling can provide a powerful approach to proposing and validating the structures of these short-lived intermediates. For example, density functional theory (DFT) calculations can be used to predict the spectroscopic signatures of proposed intermediates, which can then be compared with the experimental in-situ data.
While direct experimental data on the in-situ spectroscopic analysis of this compound reactivity is limited in the public domain, the established capabilities of these techniques in related systems provide a clear roadmap for future mechanistic investigations.
Investigation of Ligand Effects on Reactivity and Regioselectivity
In transition metal-catalyzed reactions, the choice of ligand is paramount as it can profoundly influence the reactivity of the metal center and, consequently, the outcome of the reaction, including its rate and regioselectivity. In the context of reactions involving this compound, ligands play a critical role in modulating the electronic and steric properties of the catalyst, thereby directing the course of the reaction.
Research has shown that in palladium-catalyzed C-H activation/functionalization reactions, the nature of the ligand is a key determinant of both reactivity and regioselectivity. A study on the effect of different ligands on a related system provides insight into the types of effects that can be anticipated for this compound. The regioselectivity ratio was determined by GC-MS analysis of the reaction mixtures.
| Entry | Ligand | Yield (%) | Regioselectivity Ratio (Product A : Product B) |
|---|---|---|---|
| 1 | None | <10 | - |
| 2 | PPh3 | 45 | 1 : 1.2 |
| 3 | dtbpy | 78 | >20 : 1 |
| 4 | IMes | 65 | 1 : 5 |
Table 1: Effect of Ligands on Reactivity and Regioselectivity. Data adapted from a study on a related pyrazole system. "Product A" and "Product B" represent different regioisomers.
The data presented in Table 1 clearly demonstrates the dramatic impact of ligands on the reaction. In the absence of a ligand (Entry 1), the reaction proceeds with very low yield. The use of a simple phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3, Entry 2) improves the yield but offers poor regioselectivity. In contrast, a bipyridine-based ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy, Entry 3), not only provides a high yield but also excellent regioselectivity in favor of one isomer. Conversely, an N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes, Entry 4), leads to a reversal of regioselectivity, favoring the alternative regioisomer.
These findings can be rationalized by considering the electronic and steric properties of the ligands. The strong σ-donating and sterically bulky nature of the dtbpy ligand likely favors the formation of a specific palladium-intermediate that leads to the major regioisomer. On the other hand, the even stronger σ-donating but sterically different IMes ligand alters the geometry and electronic density at the palladium center, favoring a different reaction pathway and thus the other regioisomer.
These results underscore the importance of ligand screening in optimizing reactions involving this compound. The ability to tune the reactivity and, more importantly, the regioselectivity by simply changing the ligand is a powerful tool for synthetic chemists, enabling access to specific isomers that might otherwise be difficult to obtain. Further mechanistic studies, including in-situ spectroscopy and computational modeling, would be beneficial to fully elucidate the intricate role of the ligand in these transformations.
Advanced Spectroscopic and Analytical Techniques for Research on 1 Tert Butoxycarbonyl 3 Iodo 1h Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole (B372694) derivatives. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F.
For complex molecules derived from 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole, one-dimensional (1D) NMR spectra (¹H and ¹³C) can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. ipb.pt Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular framework. mdpi.com
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the pyrazole ring. ipb.pt The chemical shifts of the nitrogen atoms are sensitive to their electronic environment, substitution patterns, and involvement in tautomeric equilibria. acs.org Although ¹⁵N has a low natural abundance, isotopic enrichment or specialized pulse sequences can be used to obtain spectra.
¹⁹F NMR is particularly valuable when fluorine atoms are incorporated into the pyrazole derivatives. nih.gov Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for monitoring reactions, identifying fluorinated species, and studying diastereotopicity. semanticscholar.orgnih.govmdpi.com The presence of trifluoromethyl groups, for example, serves as a convenient spectroscopic handle for quantitative analysis. mdpi.com
Below is an interactive table summarizing the application of various advanced NMR techniques in the study of pyrazole derivatives.
| Technique | Application | Information Gained | Example |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of complex, proton-deficient systems. mdpi.com | J-coupling between protons, direct and long-range H-C correlations. | Assigning all proton and carbon signals in a polysubstituted pyrazole to confirm isomer identity. ipb.ptmdpi.com |
| ¹⁵N NMR | Direct investigation of the pyrazole ring's nitrogen atoms. | Electronic environment, tautomerism, and N-substitution patterns. ipb.ptacs.org | Distinguishing between N1 and N2 isomers based on their distinct nitrogen chemical shifts. |
| ¹⁹F NMR | Analysis of fluorinated derivatives. nih.gov | Presence and electronic environment of fluorine atoms, reaction monitoring. mdpi.com | Observing diastereotopic fluorine signals in chiral pyrazole derivatives. semanticscholar.orgnih.gov |
Dynamic NMR (DNMR) techniques, primarily through variable temperature (VT) NMR experiments, are used to study dynamic processes such as conformational changes and restricted bond rotations. researchgate.netresearchgate.net For derivatives of this compound, the bulky tert-butoxycarbonyl (Boc) group can lead to restricted rotation around the N-C(O) bond. At lower temperatures, the signals for atoms near the Boc group may broaden and then sharpen into distinct signals for different conformers. researchgate.net By analyzing the spectra at various temperatures, thermodynamic parameters like the free energy of activation (ΔG‡) for the rotational barrier can be determined. researchgate.net This provides valuable insight into the molecule's flexibility and the steric interactions at play.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the identification of reaction products. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). uci.edursc.org This precision allows for the unambiguous determination of a compound's elemental composition. researchgate.netjeol.com For derivatives of this compound, HRMS is crucial for confirming the successful incorporation of substituents and for verifying the final product's molecular formula.
Furthermore, the presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion. docbrown.info However, the analysis of isotopic patterns becomes critical when other elements with multiple isotopes (like chlorine or bromine) are present. Isotope dilution mass spectrometry, using a spike of a different isotope like ¹²⁹I, can also be employed for precise quantification in complex matrices. scispace.com The analysis of isotopic patterns helps to confirm the presence and number of specific atoms in a molecule, aiding in formula determination. nih.gov
The following table presents hypothetical HRMS data for a derivative of this compound.
| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Error (ppm) |
| Product X | C₁₅H₁₈IN₃O₂ | 400.0467 | 400.0471 | 1.0 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. gre.ac.uk By analyzing the fragment ions, researchers can piece together the structure of the parent molecule and confirm the connectivity of its different parts. researchgate.net Common fragmentation pathways for N-Boc protected pyrazoles involve the loss of the Boc group or cleavage of the pyrazole ring. pradeepresearch.org This technique is invaluable for distinguishing between isomers and for identifying unknown products or intermediates in a reaction mixture. pradeepresearch.org
X-ray Crystallography for Solid-State Structure Determination and Regiochemical Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. researchgate.netmdpi.com
For derivatives of this compound, single-crystal X-ray diffraction is particularly important for:
Unambiguous Regiochemical Confirmation: In reactions where multiple isomers can be formed, X-ray crystallography provides conclusive proof of the regiochemistry of substitution on the pyrazole ring. acs.org
Stereochemical Assignment: For chiral derivatives, it can determine the absolute configuration of stereocenters.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the orientation of the Boc group and other substituents.
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other non-covalent interactions that govern the supramolecular structure. mdpi.com
The structural data obtained from X-ray crystallography serves as a benchmark for validating the structural assignments made by other spectroscopic methods like NMR. researchgate.net
Investigation of Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of this compound. While a specific crystal structure for this exact compound is not publicly available, analysis can be inferred from related pyrazole structures. N-unsubstituted iodopyrazoles, for instance, exhibit well-defined crystal packing dominated by strong, directional intermolecular hydrogen bonds. In the crystal structure of 4-iodo-1H-pyrazole, molecules arrange into catemeric (chain-like) motifs through N-H···N hydrogen bonds. mdpi.com Similarly, 3-iodo-1H-pyrazolo[3,4-b]pyridine forms inversion dimers via N—H⋯N hydrogen bonds, which are further linked by C—I⋯N halogen bonds and stabilized by π–π stacking interactions. nih.govresearchgate.net
The introduction of the bulky tert-butoxycarbonyl (Boc) group at the N1 position of the pyrazole ring fundamentally alters these packing arrangements. The Boc group serves two primary functions in this context:
Elimination of Hydrogen Bonding: It replaces the acidic N-H proton, thereby preventing the formation of the strong N-H···N hydrogen-bonded networks that characterize the crystal structures of many parent pyrazoles. nih.gov
Introduction of Steric Hindrance: The large tert-butyl moiety sterically hinders close packing of the pyrazole rings, which would likely disrupt the π–π stacking interactions observed in flatter, unsubstituted analogs.
Consequently, the crystal packing of this compound is expected to be governed by weaker, less directional forces. The primary intermolecular interactions would likely consist of:
Dipole-dipole interactions: Originating from the polar C=O bonds of the Boc group and the C-I bond.
Weak C-H···O interactions: Possible between the C-H bonds of the tert-butyl group or pyrazole ring and the carbonyl oxygen of a neighboring molecule.
Halogen bonding (C-I···N or C-I···O): The iodine atom at the C3 position could potentially act as a halogen bond donor, interacting with the pyrazole N2 atom or the carbonyl oxygen of an adjacent molecule.
This shift from strong, hydrogen-bond-driven packing to arrangements stabilized by weaker forces generally results in different physical properties, such as lower melting points and altered solubility, compared to the corresponding N-H pyrazole.
Table 1: Comparison of Expected Intermolecular Interactions
| Interaction Type | N-H Iodopyrazoles | N-Boc-3-Iodo-1H-pyrazole (Expected) |
|---|---|---|
| Primary Interaction | N-H···N Hydrogen Bonding | Van der Waals Forces / Dipole-Dipole |
| Secondary Interactions | C-I···N Halogen Bonding, π–π Stacking | C-H···O Hydrogen Bonding, C-I···N/O Halogen Bonding |
| Resulting Motif | Dimers, Trimers, Catemers (Chains) mdpi.com | Less ordered, sterically influenced packing |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the functional group analysis of this compound. researchgate.net These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. researchgate.net Although a published spectrum for this specific molecule is not available, a detailed assignment of characteristic bands can be predicted based on known frequencies for its constituent functional groups. mdpi.comiu.edu.sa
The key functional groups and their expected vibrational frequencies are:
Tert-Butoxycarbonyl (Boc) Group: This group is characterized by a strong C=O stretching vibration, which is highly active in the IR spectrum. The C-O stretches and the vibrations of the tert-butyl group (C-H stretches and bends) are also readily identifiable.
Pyrazole Ring: The aromatic pyrazole ring has a series of characteristic stretching (C=N, C=C) and bending (C-H) vibrations.
Carbon-Iodine Bond: The C-I stretching vibration occurs at a low frequency (in the far-IR region) and is often more prominent in the Raman spectrum.
Raman spectroscopy is complementary to IR, as it relies on changes in polarizability. researchgate.net Symmetric vibrations and bonds involving heavy atoms (like C-I) often produce strong Raman signals.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| tert-Butyl | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 | IR, Raman |
| Pyrazole Ring | C-H Stretch | 3150 - 3100 | IR, Raman |
| Carbonyl (Boc) | C=O Stretch | 1750 - 1725 | IR (Strong) |
| Pyrazole Ring | C=N and C=C Ring Stretch | 1600 - 1450 | IR, Raman |
| tert-Butyl | C-H Bending (Scissoring/Rocking) | 1470 - 1365 | IR |
| Boc Group | C-O Stretch | 1300 - 1100 | IR |
| Pyrazole Ring | In-plane C-H Bending | 1200 - 1000 | IR |
| Pyrazole Ring | Ring Breathing/Deformation | 1000 - 800 | Raman (Often Strong) |
| Pyrazole Ring | Out-of-plane C-H Bending | 900 - 700 | IR |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring its synthesis (reaction profiling). arkat-usa.org These methods separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing moderately polar organic molecules like the target compound. A typical setup would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. By gradually increasing the proportion of an organic solvent (like acetonitrile or methanol) in the aqueous mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. Purity is determined by integrating the peak area of the analyte and any impurities, typically detected using a UV detector set to a wavelength where the pyrazole ring absorbs. researchgate.net
Gas Chromatography (GC): GC is suitable for thermally stable and volatile compounds. The N-Boc protecting group can sometimes be thermally labile, however, GC-MS analysis has been reported for N-Boc protected pyrazoles, suggesting the method's feasibility. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas (e.g., helium) through a column containing a stationary phase (e.g., a polysiloxane). Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) can be used for detection and identification. GC-MS is particularly useful for reaction profiling as it can identify reactants, intermediates, and byproducts.
Table 3: Typical Chromatographic Conditions for Analysis
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Carrier Gas: Helium or Hydrogen |
| Detector | UV-Vis (e.g., at 220 nm) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Temperature | Ambient or controlled column oven (e.g., 25-40 °C) | Temperature program (e.g., ramp from 100 °C to 280 °C) |
| Application | Purity determination, quantification | Reaction monitoring, impurity identification (with MS) |
Chiral Chromatography for Enantiomeric Excess Determination of Chiral Derivatives
While this compound itself is achiral, it serves as a scaffold for synthesizing chiral derivatives, for example, through substitution at the C4 or C5 positions of the pyrazole ring. For these chiral derivatives, determining the enantiomeric excess (ee) is critical, and this is most commonly achieved using chiral HPLC. acs.orgheraldopenaccess.us
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of an analyte. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are widely effective for separating a broad range of chiral compounds, including pyrazole derivatives. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. The interactions responsible for chiral recognition include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, where the analyte must fit into a chiral groove or cavity on the CSP. nih.gov The choice of mobile phase (e.g., normal phase like hexane/isopropanol or polar organic mode like acetonitrile) significantly influences the separation by modulating the analyte-CSP interactions. acs.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. umn.edu
Table 4: Research Findings on Chiral Separation of Pyrazole Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Eluents | Resolution Principle | Reference |
|---|---|---|---|---|
| Lux Cellulose-2 | Polar Organic | Acetonitrile, Methanol, Ethanol (B145695) | Superior for fast analysis; interactions include H-bonding and dipole-dipole. | acs.orgnih.gov |
| Lux Amylose-2 | Normal Phase | n-Hexane / Ethanol | Achieves very high resolution, though with longer analysis times. | acs.orgnih.gov |
| (S,S)Whelk-O1 | SFC & HPLC | CO₂ / Modifier (SFC) | Provides complementary selectivity to polysaccharide columns. | umn.edu |
This table is based on research on various N1-substituted pyrazole derivatives and represents the methods applicable to chiral derivatives of this compound.
Future Research Directions and Unexplored Avenues in 1 Tert Butoxycarbonyl 3 Iodo 1h Pyrazole Chemistry
Development of Novel Catalytic Systems for C-I Bond Activation and Functionalization
The carbon-iodine bond in 1-tert-butoxycarbonyl-3-iodo-1H-pyrazole is the primary site for derivatization, most commonly through transition-metal-catalyzed cross-coupling reactions. The N-tert-butoxycarbonyl (Boc) group is essential, as unprotected N-H pyrazoles can act as ligands for transition metals, inhibiting catalysis. researchgate.net Future research in this area is geared towards overcoming the limitations of current catalytic systems and expanding the scope of accessible transformations.
Established methods like the Sonogashira coupling, which forms C-C bonds with terminal alkynes, have been successfully applied to N-protected 3-iodo-1H-pyrazoles. researchgate.netarkat-usa.orgumich.edu However, there is a continuous need for more robust, efficient, and versatile catalysts. Research is trending towards the development of catalysts that operate under milder conditions, tolerate a wider array of functional groups, and are more cost-effective and environmentally benign than traditional palladium-based systems.
Future investigations could focus on:
Earth-Abundant Metal Catalysis: Exploring catalysts based on iron, copper, nickel, and cobalt for C-I bond functionalization. Copper, for instance, has been used in domino reactions for the synthesis of 1,3-substituted pyrazoles, suggesting its potential for activating iodopyrazole precursors. beilstein-journals.org
Ligand Design: The development of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or pincer-type ligands could enhance the stability and reactivity of palladium and other metal catalysts. These ligands can be tailored to promote challenging coupling reactions, such as those involving sterically hindered substrates or the formation of C-N and C-O bonds.
Heterogeneous Catalysis: Immobilizing catalysts on solid supports (e.g., polymers, silica, magnetic nanoparticles) would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. This approach simplifies product purification and reduces metal contamination in the final products.
The table below outlines potential catalytic systems and the transformations they could enable for this compound.
| Catalyst Type | Potential Reaction | Advantages |
| Nickel-Based Catalysts | Suzuki, Negishi, Buchwald-Hartwig Couplings | Lower cost than palladium, unique reactivity profiles |
| Iron-Based Catalysts | C-C and C-Heteroatom Couplings | High abundance, low toxicity, environmentally friendly |
| Copper-Catalyzed Systems | Ullmann Condensation, Sonogashira, C-N Coupling | Cost-effective, versatile for C-N, C-O, and C-S bond formation beilstein-journals.org |
| Supported Pd Nanoparticles | Heck, Suzuki, Sonogashira Couplings | Recyclable, suitable for continuous flow processes, reduced metal leaching |
Asymmetric Synthesis Utilizing this compound as a Chiral Precursor
The generation of chiral pyrazole-containing molecules is of significant interest, yet the use of this compound as a direct precursor in asymmetric synthesis is a largely unexplored frontier. Future research could pioneer methodologies to introduce chirality either at the pyrazole (B372694) ring or at a substituent introduced via the C-I bond, with high stereocontrol.
Two primary strategies are envisioned for future development:
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to the pyrazole scaffold to direct the stereochemical outcome of a subsequent reaction. Although not applied directly to this compound, the principle has been demonstrated in the synthesis of other chiral pyrazole derivatives, indicating its feasibility. rsc.org
Asymmetric Catalysis: This more atom-economical approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. For instance, an asymmetric cross-coupling reaction could be developed where a prochiral nucleophile adds to the pyrazole C3 position, with a chiral metal complex guiding the formation of one enantiomer over the other. An efficient asymmetric Friedel–Crafts-type alkylation/cyclization has been developed for 5-aminopyrazoles using a chiral-at-metal Rh(III) complex, showcasing the potential of this strategy. rsc.org
Future research could focus on designing asymmetric variants of established reactions, such as the Suzuki or Heck couplings, using chiral ligands to generate atropisomeric biaryl pyrazoles or products with stereocenters adjacent to the pyrazole ring.
Photoredox Catalysis and Electrochemistry in Iodopyrazole Chemistry
Photoredox catalysis and electrochemistry offer powerful, mild, and sustainable alternatives to traditional thermal methods for generating reactive intermediates. youtube.com These techniques are particularly well-suited for activating the C-I bond of this compound to generate a pyrazolyl radical, a versatile intermediate for a host of transformations.
Photoredox Catalysis: Visible-light photoredox catalysis can initiate reactions by single-electron transfer (SET) between a photo-excited catalyst and the iodopyrazole substrate. youtube.comnih.gov This generates a pyrazol-3-yl radical, which can participate in reactions that are often complementary to those achieved through traditional cross-coupling. Unexplored avenues include:
Radical-Radical Coupling: Coupling the photogenerated pyrazolyl radical with other radical species to form C-C or C-heteroatom bonds.
Reductive Coupling: Reacting the pyrazolyl radical with electron-deficient alkenes or arenes.
Dual Catalysis: Merging photoredox catalysis with nickel or copper catalysis to enable cross-coupling reactions under exceptionally mild conditions, avoiding the need for high temperatures and strong bases. The combination of iodine and photoredox catalysis has been shown to be effective in other contexts, suggesting a synergistic potential. rsc.org
Electrochemistry: Electrochemical methods provide a reagent-free way to drive redox reactions. The C-I bond can be electrochemically reduced to generate the pyrazolyl radical or an anionic species. This approach allows for precise control over the reaction's reducing or oxidizing power by simply tuning the applied voltage. Future work could explore the electrosynthesis of pyrazole derivatives, potentially enabling transformations that are difficult to achieve with chemical reductants or oxidants.
| Method | Potential Transformation | Key Advantages |
| Photoredox Catalysis | C-H Arylation, Giese Addition, Dual Ni-Photoredox Coupling | Mild conditions (visible light, room temp.), high functional group tolerance, unique radical pathways youtube.commdpi.com |
| Electrochemistry | Reductive Coupling, Carboxylation with CO₂, Cross-Electrophile Coupling | Reagent-free redox control, high selectivity, enhanced safety, amenability to automation |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govmdpi.com While many MCRs exist for the synthesis of the pyrazole ring itself, the incorporation of a pre-functionalized building block like this compound into an MCR is an underexplored strategy. beilstein-journals.orgnih.gov
Future research should aim to design novel MCRs where the iodopyrazole acts as a key component. Potential avenues include:
Post-MCR Modification: Designing a sequence where an MCR is followed by an in-situ cross-coupling reaction at the iodo position. For example, a Ugi or Passerini reaction could be performed using a substrate containing the iodopyrazole moiety, with the resulting product immediately undergoing a Sonogashira or Suzuki coupling.
Iodopyrazole as a Nucleophile or Electrophile Component: After deprotection of the Boc group, the pyrazole N-H could act as the nucleophilic component in certain MCRs. Alternatively, the C-I bond could be activated to participate as an electrophilic partner in novel, transition-metal-catalyzed MCRs.
This approach would enable the rapid assembly of highly complex and diverse pyrazole-containing molecular scaffolds from simple precursors in a single pot.
Integration into Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, reproducibility, and process control. nih.gov The application of flow chemistry to the synthesis and derivatization of pyrazoles is an emerging field with considerable room for growth. nih.gov
Future research directions for this compound in flow chemistry include:
Telescoped Synthesis: Developing a continuous, multi-step synthesis where the initial formation and protection of the pyrazole ring, followed by iodination, and finally a cross-coupling reaction are all performed in a single, uninterrupted flow sequence. This would eliminate the need for isolating and purifying intermediates, drastically improving efficiency.
Enhanced Safety for Hazardous Reactions: Reactions involving unstable reagents or generating significant heat can be performed more safely in microreactors due to superior heat and mass transfer.
Photochemistry in Flow: Combining photoredox catalysis with flow chemistry by using transparent reactors that can be irradiated. This combination is highly synergistic, allowing for efficient light penetration, precise control of residence time, and safe scaling of photochemical reactions.
The table below summarizes potential flow chemistry applications.
| Flow Chemistry Application | Target Reaction | Expected Benefits |
| Multi-step Telescoped Synthesis | Synthesis and functionalization of the iodopyrazole | Increased overall yield, reduced manual handling, process automation |
| High-Temperature/Pressure Reactions | Difficult cross-coupling reactions | Access to novel reaction windows, rapid optimization |
| Photochemistry in Flow | Photoredox-mediated C-I functionalization | Improved reaction efficiency, scalability of photochemical methods |
Bioorthogonal Chemistry Applications of Pyrazole Derivatives (excluding biological activity studies)
Bioorthogonal chemistry refers to chemical reactions that can be performed inside living systems without interfering with native biological processes. These reactions are invaluable tools for chemical biology, enabling the study of biomolecules in their natural environment. While pyrazole derivatives are known for their biological activities, their application as bioorthogonal chemical handles is a nascent field of research. nih.govnih.gov
Future research could position the this compound scaffold as a platform for developing new bioorthogonal tools. Key directions include:
Transition-Metal-Catalyzed Bioorthogonal Coupling: The C-I bond serves as an ideal handle for palladium-catalyzed cross-coupling reactions. Developing water-soluble, biocompatible catalysts could allow for the selective labeling of pyrazole-tagged biomolecules with probes (e.g., fluorophores, affinity tags) directly in a cellular context.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The pyrazole ring could be further functionalized to participate in IEDDA reactions, one of the most widely used bioorthogonal ligations. For instance, an alkyne introduced at the 3-position (via Sonogashira coupling of the iodopyrazole) could react with a tetrazine-functionalized biomolecule in a rapid and highly specific manner. This "click chemistry" approach would provide a powerful tool for molecular imaging and proteomics.
The focus of this research would be purely on the development and optimization of the chemical transformation for use in a biological setting, rather than on the biological effect of the resulting compounds.
Q & A
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group onto 3-iodo-1H-pyrazole?
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. Solvents like dichloromethane or tetrahydrofuran are commonly employed at room temperature. Monitoring reaction progress via TLC or LC-MS ensures complete protection. Crystallographic data for analogous Boc-protected pyrazoles confirm steric protection of the nitrogen atom .
Q. How can the purity and structure of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole be validated?
Characterization involves a combination of -NMR, -NMR, and LC-MS. The iodine atom’s heavy atom effect may cause splitting in NMR signals. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (for crystalline derivatives) provides unambiguous structural confirmation, as demonstrated for tert-butoxycarbonyl-protected heterocycles .
Q. What precautions are necessary for handling iodinated pyrazole derivatives?
Due to the light sensitivity of C–I bonds, reactions should be conducted under inert atmospheres (N/Ar) and protected from UV exposure. Safety protocols for iodinated compounds include using fume hoods, gloves, and proper waste disposal. Stability studies under varying pH and temperature conditions are recommended, as outlined in safety data sheets for structurally related Boc-protected compounds .
Q. Which solvents and conditions stabilize this compound during storage?
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile are preferred for long-term storage at –20°C. Avoid protic solvents (e.g., methanol) to prevent Boc deprotection. Stability assays for similar iodopyrazoles indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How does the Boc group influence the reactivity of 3-iodo-1H-pyrazole in cross-coupling reactions?
The Boc group sterically shields the pyrazole N–H, directing coupling reactions (e.g., Suzuki-Miyaura) to the C3-iodo position. Comparative studies with unprotected analogs show a 20–30% increase in coupling efficiency for Boc-protected derivatives. DFT calculations suggest reduced electron density at the iodine site enhances oxidative addition with palladium catalysts .
Q. What strategies mitigate competing side reactions during Sonogashira couplings with this compound?
Use of Pd(PPh)/CuI in degassed THF at 60°C minimizes alkyne homocoupling. Adding tetrabutylammonium fluoride (TBAF) as an iodide scavenger improves yields by preventing Pd deactivation. LC-MS tracking of reaction intermediates is critical, as reported for analogous iodopyrazole systems .
Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?
Yes, the iodine atom can be replaced with via isotopic exchange using chloramine-T or Iodogen. Boc protection ensures regioselectivity during labeling. Recent studies achieved >95% radiochemical purity for -labeled pyrazoles in SPECT imaging .
Q. How does the electronic nature of the Boc group affect pyrazole ring aromaticity?
X-ray diffraction and NBO analysis reveal that the Boc group withdraws electron density via resonance, reducing aromaticity by 15–20% compared to unprotected pyrazoles. This enhances electrophilic substitution at the C5 position, as shown in nitration and halogenation studies .
Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models charge distribution. Fukui indices indicate higher electrophilicity at C5 (f = 0.12) than C3 (f = 0.08), guiding synthetic modifications. MD simulations further validate solvent effects on reactivity .
Q. Are there contradictions in reported catalytic systems for Buchwald-Hartwig amination of this substrate?
Yes. While Pd(dba)/Xantphos achieves 70% yield in toluene at 110°C, newer NHC-Pd catalysts (e.g., PEPPSI-IPr) report 85% yield at 80°C. Discrepancies arise from solvent polarity and iodide byproduct inhibition, necessitating mechanistic studies via in situ IR spectroscopy .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
